Iopamidol ep impurity C

Pharmaceutical Analysis Regulatory Compliance Impurity Control

Pharmaceutical QC laboratories performing iopamidol ANDA/NDA batch release testing require a well-characterized reference standard to meet EP monograph specifications for impurity control. Iopamidol EP Impurity C (CAS 87932-07-8), the acetylated analog of iopamidol, is a specified impurity listed in the EP monograph with a distinct relative retention time (RRT) of 1.3, enabling precise system suitability verification and accurate quantification at the pharmacopoeial limit of ≤0.1%. • EP-specified impurity standard with >95% purity and full characterization data compliant with ANDA/NDA regulatory submissions. • Distinct HPLC retention (RRT 1.3 vs. iopamidol RRT 1.0) resolves Impurity C from main peak and other specified impurities (A: RRT 0.1, B: RRT 0.6). • Certified 3-year shelf life under refrigerated storage (2-8°C) minimizes re-qualification burden for multi-project laboratories. • Characteristic [M+H]⁺ at m/z 747.06 enables unambiguous LC-MS identification during forced degradation studies.

Molecular Formula C16H20I3N3O7
Molecular Weight 747.07
CAS No. 87932-07-8
Cat. No. B602063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopamidol ep impurity C
CAS87932-07-8
Synonyms5-​(Acetylamino)​-​N1,​N3-​bis[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​2,​4,​6-​triiodo-1,​3-​benzenedicarboxamide
Molecular FormulaC16H20I3N3O7
Molecular Weight747.07
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I
InChIInChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iopamidol EP Impurity C (CAS 87932-07-8): A Pharmacopoeial Reference Standard for Iopamidol Quality Control


Iopamidol EP Impurity C (CAS 87932-07-8), chemically 5-(acetylamino)-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a process-related impurity of the nonionic X-ray contrast agent iopamidol [1]. It is specifically listed in the European Pharmacopoeia (EP) monograph for iopamidol as a specified impurity requiring control [2]. The compound is supplied as a highly characterized reference standard with a purity typically >95%, a molecular formula of C₁₆H₂₀I₃N₃O₇, and a molecular weight of 747.06 g/mol . Its primary utility lies in analytical method development, method validation, and quality control (QC) release testing for iopamidol active pharmaceutical ingredient (API) and finished drug products, as prescribed by EP and USP monographs [2].

Why Iopamidol EP Impurity C Cannot Be Substituted by Generic In-Class Impurity Standards


Iopamidol EP Impurity C is not interchangeable with other iopamidol impurities or generic reference standards due to its unique chemical structure and specific chromatographic behavior. Regulatory monographs (EP/USP) prescribe distinct relative retention times (RRTs) and acceptance limits for each impurity; using an incorrect impurity standard would lead to inaccurate peak identification, failed system suitability tests, and potential non-compliance during ANDA submissions or commercial batch release [1]. Impurity C is the acetylated analog of iopamidol, whereas other specified impurities (e.g., Impurity A, B, H) possess different functional groups (amino, chloro, desmethyl, etc.) that impart divergent physicochemical properties and retention characteristics [1]. The following quantitative evidence demonstrates the specific, non-substitutable role of this compound.

Iopamidol EP Impurity C: Quantitative Differentiation Evidence vs. Closest Comparators


Regulatory Acceptance Limit and Control Strategy Differentiation

Iopamidol EP Impurity C is subject to a maximum allowed limit of 0.1% in the EP and USP monographs, identical to the limit for several other specified impurities (e.g., Impurity A, Impurity B). However, its control strategy differs from Impurity H (USP Related Compound C), which has a limit of 0.5%. This quantitative specification directly impacts analytical method validation and release criteria [1].

Pharmaceutical Analysis Regulatory Compliance Impurity Control

Chromatographic Retention Time: Critical for Method Specificity

Iopamidol EP Impurity C exhibits a relative retention time (RRT) of 1.3 under the USP HPLC conditions (C18 column, water/acetonitrile gradient). This is significantly different from the main peak iopamidol (RRT=1.0) and from other process impurities such as Impurity A (monocarboxylic acid, RRT=0.1) and Impurity B (RRT=0.6) [1]. This distinct RRT allows unambiguous peak assignment and quantification, which is essential for method validation and routine QC.

HPLC Method Development System Suitability Peak Identification

Structural Identity and Molecular Differentiation from Iopamidol

Iopamidol EP Impurity C (C₁₆H₂₀I₃N₃O₇, MW 747.06) is the 5-acetamido analog of iopamidol, whereas iopamidol itself (C₁₇H₂₂I₃N₃O₈, MW 777.09) contains a 5-lactamido moiety . This structural difference results in a mass shift of -30.03 Da and a distinct fragmentation pattern in LC-MS/MS analyses. The impurity also differs from Impurity A (C₁₄H₁₈I₃N₃O₆, MW 705.02), which lacks the acetyl group and contains a primary amine .

Chemical Identity Mass Spectrometry Reference Standard Characterization

Shelf-Life and Storage Stability: Enabling Long-Term Analytical Consistency

Iopamidol EP Impurity C reference standards, when manufactured under ISO 17034 guidelines (e.g., CATO brand), exhibit a certified shelf-life of 3 years when stored at 2–8°C [1]. In contrast, many in-house prepared impurity solutions or non-certified materials lack defined stability data, requiring frequent re-qualification. The defined storage condition (2–8°C) is also less stringent than some other iopamidol impurities (e.g., Impurity H, which may require -20°C), reducing cold-chain burden [2].

Stability Studies Reference Material Handling Shelf-Life

Optimal Application Scenarios for Iopamidol EP Impurity C (CAS 87932-07-8) in Pharmaceutical Development


HPLC Method Development and System Suitability Testing

Use Iopamidol EP Impurity C as a reference standard to establish relative retention time (RRT = 1.3) and resolution criteria in the related compounds HPLC method for iopamidol API and injection formulations. The distinct RRT value, when compared to iopamidol (RRT=1.0) and other specified impurities (Impurity A RRT=0.1, Impurity B RRT=0.6), allows for precise system suitability verification and ensures that the analytical method can resolve Impurity C from the main peak [1].

Quantitative Impurity Profiling for ANDA/NDA Submissions

Employ Iopamidol EP Impurity C as a certified reference standard to accurately quantify its level in iopamidol drug substance batches. The pharmacopoeial limit of ≤0.1% [1] serves as a critical quality attribute; demonstrating compliance with this limit in stability and release testing is mandatory for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). The availability of a fully characterized standard with documented purity (>95%) ensures the analytical data are defensible to regulatory authorities .

LC-MS/MS Peak Confirmation and Structural Elucidation

Utilize Iopamidol EP Impurity C as a reference standard for mass spectrometric identification of the impurity in complex sample matrices. The characteristic molecular ion at m/z 747.06 ([M+H]⁺) and its distinct fragmentation pattern differentiate it from iopamidol (MW 777.09) and Impurity A (MW 705.02) [1]. This application is critical in forced degradation studies and in investigating unknown peaks observed during batch analysis.

Reference Standard Management and Stability Program Support

Incorporate Iopamidol EP Impurity C into a pharmaceutical quality control laboratory's reference standard program. The certified shelf-life of 3 years under refrigerated storage (2–8°C) reduces the administrative burden of frequent re-qualification and re-procurement [1]. This stability profile is particularly advantageous for laboratories with multiple iopamidol-related projects, as it ensures consistent availability of a reliable standard over extended development timelines.

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